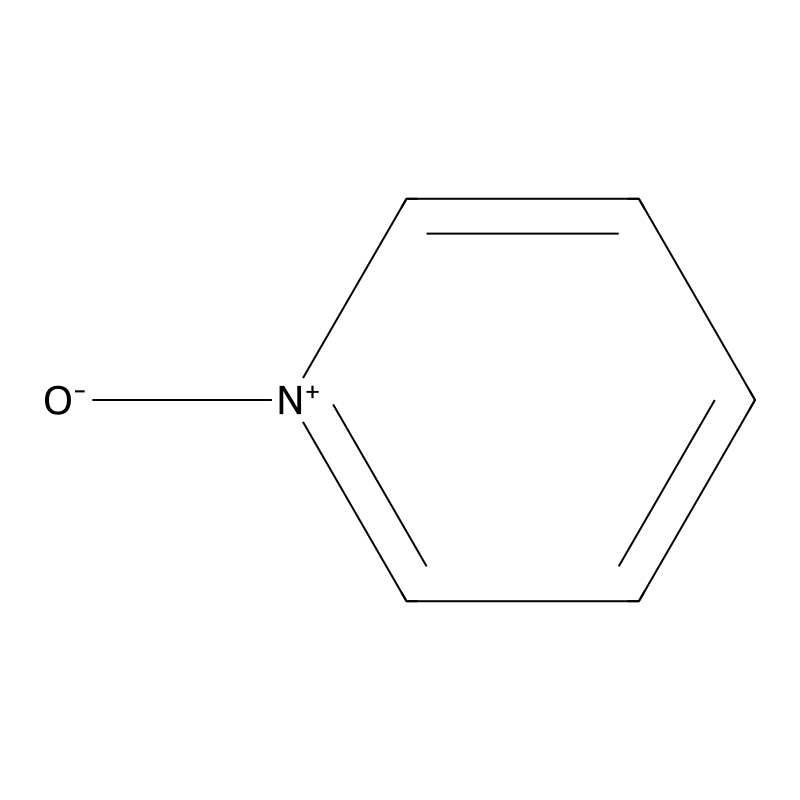Pyridine-N-oxide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Organic Synthesis and Photochemistry
- Redox Trigger and Photochemical Decarboxylation: Py-N-oxide can act as a stoichiometric redox trigger in photochemical reactions. When combined with trifluoroacetic anhydride (TFAA), it facilitates the photochemical decarboxylation of TFAA, offering a new pathway for the synthesis of trifluoromethylated compounds []. This method shows promise for large-scale production due to its scalability and efficiency.
Drug Discovery and Development
- Improving Solubility and Metabolism: Py-N-oxide derivatives can be used to improve the solubility of parent pyridine-containing drugs. The presence of the polar N-O bond increases polarity and lowers the logD (a measure of lipophilicity), leading to better water solubility []. This can be crucial for drug delivery and absorption.
- Bioisosteres in Lead Optimization: Py-N-oxide can act as a bioisostere for pyridones, meaning they share similar shapes and properties but differ slightly in their chemical functionality. This allows researchers to explore new chemical space while maintaining desired drug-like features like hydrogen bonding capacity []. This approach helps in lead optimization during drug discovery.
Understanding Cellular Processes
- Investigating Pyridine Metabolism: Py-N-oxide can be a metabolite of certain pyridine-containing compounds in the body []. Studying the formation and effects of Py-N-oxide helps researchers understand the metabolism of these drugs and potential side effects.
- Modulating Cytotoxicity and Genotoxicity: Py-N-oxide may influence the toxicity of other compounds. Studies have shown that Py-N-oxide can offer protective effects against the cytotoxicity and clastogenicity (chromosome damage) induced by certain chloropyridines []. This suggests a potential role for Py-N-oxide in understanding and potentially mitigating the harmful effects of some chemicals.
Pyridine-N-oxide is a heterocyclic compound with the molecular formula CHNO. It appears as a colorless, hygroscopic solid and is primarily derived from the oxidation of pyridine. The compound's structure is planar, closely resembling that of pyridine, with an N-O bond length of 1.34 Å and a C-N-C angle of 124°, which is wider than that in pyridine . Pyridine-N-oxide is notable for being significantly less basic than its parent compound, with a pK value of 0.8 for the protonated form .
Pyridine-N-oxide exhibits unique reactivity patterns compared to pyridine, notably due to its ambivalent nature, allowing it to engage in both electrophilic and nucleophilic reactions. Key reactions include:
- Electrophilic Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the 2- and 4-positions.
- Nucleophilic Reactions: It can also participate in nucleophilic aromatic substitutions, which are generally faster than those involving pyridine itself .
- Deoxygenation: Pyridine-N-oxide can be deoxygenated to regenerate pyridine under certain conditions .
Pyridine-N-oxide derivatives are recognized for their biological significance. They serve as precursors to various pharmaceutical agents, such as:
- Nicotinic Acid N-Oxide: A precursor to niflumic acid and pranoprofen.
- 2,3,5-Trimethylpyridine N-Oxide: Precursor for the drug omeprazole.
- 2-Chloropyridine N-Oxide: Used in the synthesis of fungicides like zinc pyrithione .
These compounds exhibit diverse biological activities, including anti-inflammatory and antifungal properties.
The synthesis of pyridine-N-oxide can be achieved through several methods:
- Oxidation with Peracids: Commonly using peracetic acid or perbenzoic acid.
- Modified Dakin Reaction: Involves urea-hydrogen peroxide complexes.
- Use of Catalysts: Methylrhenium trioxide can catalyze oxidation reactions using sodium percarbonate .
- Alternative Oxidants: Other methods include using hydrogen peroxide in combination with various organic solvents or manganese-based catalysts .
Pyridine-N-oxide finds applications in various fields:
- Organic Synthesis: Used as an oxidizing agent and in the synthesis of complex organic molecules.
- Pharmaceutical Intermediates: Its derivatives are crucial in drug development and synthesis.
- Coordination Chemistry: Acts as a ligand in transition metal complexes, enhancing catalytic processes .
Studies indicate that pyridine-N-oxide interacts effectively with both nucleophiles and electrophiles due to its unique electronic structure. This dual reactivity allows it to participate in complex organic transformations, making it a valuable compound in synthetic chemistry . Its ability to stabilize various intermediates enhances its utility in reaction pathways involving diverse substrates.
Pyridine-N-oxide shares structural similarities with other nitrogen-containing heterocycles but exhibits unique properties that distinguish it from them. Here are some comparable compounds:
| Compound | Structure Similarity | Unique Features |
|---|---|---|
| Pyridine | Yes | More basic (pK = 5.2), less reactive |
| Pyridine 1-Oxide | Yes | Reacts similarly but has different reactivity |
| Nicotinic Acid N-Oxide | Yes | Precursor to specific drugs |
| 2,3-Dichloropyridine N-Oxide | Yes | Effective oxygen transfer reagent |
Pyridine-N-oxide is unique due to its significantly lower basicity and enhanced reactivity toward both electrophiles and nucleophiles compared to these similar compounds .
XLogP3
LogP
Melting Point
UNII
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








